molecular formula C21H19NO6 B2563324 ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate CAS No. 919837-29-9

ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate

Cat. No.: B2563324
CAS No.: 919837-29-9
M. Wt: 381.384
InChI Key: BNNYQUMPFPFGFI-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is characterized by the presence of a chromen-4-yl moiety, which is a key structural feature contributing to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate typically involves a multi-step process. One common method starts with the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone. This reaction yields ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate . The next step involves the acylation of this intermediate with 4-aminobenzoic acid under appropriate conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance yield and reduce environmental impact .

Mechanism of Action

Comparison with Similar Compounds

Ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate can be compared with other coumarin derivatives such as:

Properties

IUPAC Name

ethyl 4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-3-27-21(25)13-4-6-15(7-5-13)22-19(23)10-14-11-20(24)28-18-12-16(26-2)8-9-17(14)18/h4-9,11-12H,3,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNYQUMPFPFGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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